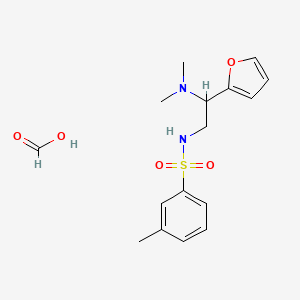

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate

Description

N-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate is a sulfonamide derivative featuring a furan-2-yl group, a dimethylaminoethyl chain, and a 3-methylbenzenesulfonamide moiety, with a formate counterion. This structure combines aromatic, heterocyclic, and amine functionalities, making it relevant in pharmaceutical and materials science research. The dimethylamino group enhances solubility and reactivity, while the sulfonamide group contributes to hydrogen bonding and stability. The formate counterion may improve crystallinity and bioavailability compared to other salts .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzenesulfonamide;formic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S.CH2O2/c1-12-6-4-7-13(10-12)21(18,19)16-11-14(17(2)3)15-8-5-9-20-15;2-1-3/h4-10,14,16H,11H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARJIEBPJFUVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide formate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound can be described by its molecular formula and a molecular weight of approximately 286.36 g/mol. The structure features a dimethylamino group, a furan ring, and a sulfonamide moiety, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 286.36 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not specified |

Antimicrobial Activity

Research indicates that compounds with furan and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research has shown that sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

The biological activity may be attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in bacterial proliferation.

- Cell Cycle Arrest : The compound has been observed to interfere with the cell cycle in cancer cells, leading to growth inhibition.

- Reactive Oxygen Species (ROS) Generation : This may contribute to its cytotoxic effects on tumor cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

In another case study, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis showing increased apoptosis rates .

Comparison with Similar Compounds

Ranitidine-Related Compounds ()

Ranitidine derivatives, such as Ranitidine Diamine Hemifumarate and Ranitidine Nitroacetamide , share structural motifs with the target compound:

- Furan-2-yl group : Present in all compounds, facilitating π-π interactions.

- Dimethylaminoethyl chain: Enhances basicity and solubility.

- Sulfonamide/sulfur linkages : Ranitidine derivatives feature thioether (-S-) or sulfonyl (-SO₂-) groups, whereas the target compound has a benzenesulfonamide (-SO₂NH-) group.

Key Differences :

- Counterion : The target compound uses formate, while ranitidine derivatives often employ hemifumarate or nitroacetamide groups.

- Substituents: Ranitidine analogs include nitro or amino alcohol groups absent in the target compound.

Table 1: Structural Comparison

| Compound | Furan Group | Dimethylamino Group | Sulfur/Sulfonamide | Counterion |

|---|---|---|---|---|

| Target Compound | Yes | Yes | Benzenesulfonamide | Formate |

| Ranitidine Diamine Hemifumarate | Yes | Yes | Thioether | Hemifumarate |

| Ranitidine Nitroacetamide | Yes | Yes | Thioether | Nitroacetamide |

Benzenesulfonamide Derivatives ()

The crystal structure of 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide () shares a benzenesulfonamide core but incorporates a benzimidazole ring instead of furan. This substitution reduces electron-rich aromatic interactions but increases thermal stability due to benzimidazole’s rigidity .

Table 2: Functional Group Impact

| Compound | Aromatic Group | Sulfonamide Stability | Reactivity |

|---|---|---|---|

| Target Compound | Furan | Moderate | High (basic amine) |

| 2-(1H-Benzimidazol-2-yl)-...sulfonamide | Benzimidazole | High | Moderate |

Reactivity and Physical Properties

Influence of Dimethylamino Groups ()

In resin cements, ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino) ethyl methacrylate in degree of conversion and physical properties. This suggests that the position and conjugation of the dimethylamino group critically affect reactivity. The target compound’s dimethylaminoethyl chain may similarly enhance nucleophilicity but could reduce steric accessibility compared to aromatic amines .

Table 3: Reactivity of Dimethylamino-Containing Compounds

| Compound | Reactivity (Degree of Conversion) | Physical Properties |

|---|---|---|

| Ethyl 4-(Dimethylamino) Benzoate | High | Excellent |

| 2-(Dimethylamino) Ethyl Methacrylate | Moderate | Moderate |

| Target Compound | Expected High | Likely Moderate |

Counterion Effects

The formate counterion in the target compound likely improves aqueous solubility compared to hemifumarate () or nitroacetamide salts. However, formate may confer lower thermal stability than sulfonate salts observed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.